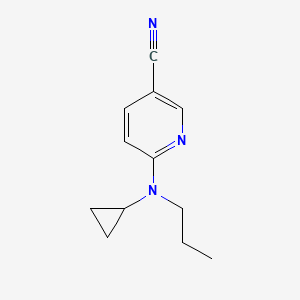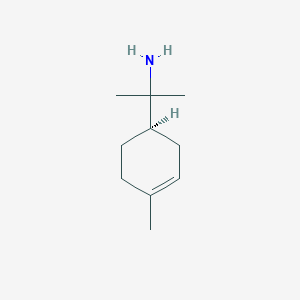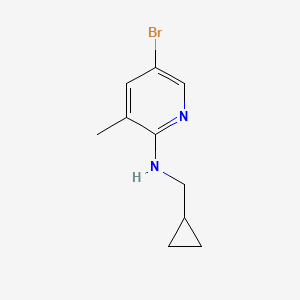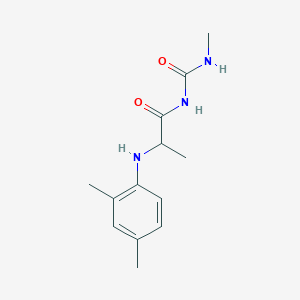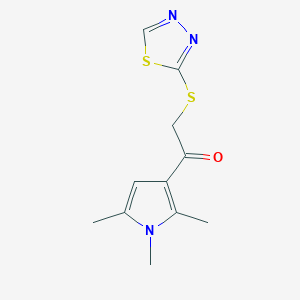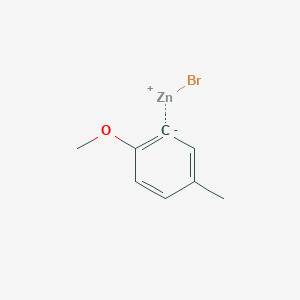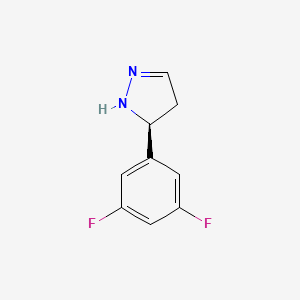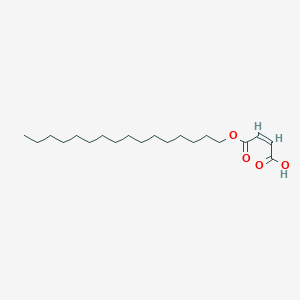![molecular formula C32H33P B14896832 (2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with an octenyl substituent and a diphenylphosphane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, such as using efficient catalysts and controlling reaction temperature and time.
化学反応の分析
Types of Reactions
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl backbone allows for electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated biphenyl derivatives.
Coupling Reactions: Various biphenyl derivatives with different substituents.
科学的研究の応用
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
作用機序
The mechanism of action of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane in catalytic processes involves its role as a ligand. The phosphane group coordinates with transition metals, facilitating various catalytic cycles such as oxidative addition, transmetalation, and reductive elimination . This coordination enhances the efficiency and selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A chiral diphosphine ligand used in asymmetric catalysis.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A bidentate phosphine ligand used to stabilize organotransition metal species.
Uniqueness
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural features, such as the octenyl substituent and the biphenyl backbone. These features can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.
特性
分子式 |
C32H33P |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
[2-(2-oct-1-en-2-ylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C32H33P/c1-3-4-5-8-17-26(2)29-22-13-14-23-30(29)31-24-15-16-25-32(31)33(27-18-9-6-10-19-27)28-20-11-7-12-21-28/h6-7,9-16,18-25H,2-5,8,17H2,1H3 |
InChIキー |
YCTASEQJPQFIOO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)

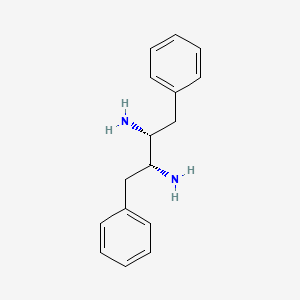
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
